(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane
Overview
Description
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane is a chiral organic compound with the molecular formula C9H20N2. This compound is characterized by its two amine groups attached to a cyclohexane ring, with three methyl groups providing additional steric hindrance and electronic effects. The (1R,2R) notation indicates the specific stereochemistry of the compound, which is crucial for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The process begins with the reduction of these precursors using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction and formation of the desired diamine compound .
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the compound, such as converting imines back to amines using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination to metal centers, and nucleophilic attack on electrophilic sites. The specific pathways and targets depend on the context of its application, such as catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-N,N,N’-triMethyl-1,2-diaMinocyclohexane: The enantiomer of the compound with opposite stereochemistry.
trans-1,2-diaminocyclohexane: A similar compound without the methyl groups, which affects its steric and electronic properties.
cis-1,2-diaminocyclohexane: Another stereoisomer with different spatial arrangement of the amine groups.
Uniqueness
(1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions. These features make it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
IUPAC Name |
(1R,2R)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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